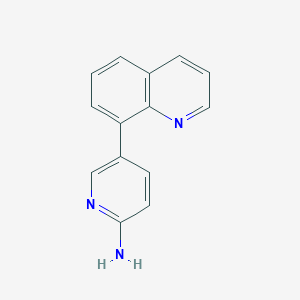

5-Quinolin-8-ylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-quinolin-8-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-13-7-6-11(9-17-13)12-5-1-3-10-4-2-8-16-14(10)12/h1-9H,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVRAXRQGZGIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CN=C(C=C3)N)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Quinoline Hybrid Systems in Contemporary Chemical Research

Pyridine (B92270) and quinoline (B57606) rings are fundamental building blocks in the realm of heterocyclic chemistry, each possessing distinct and valuable chemical properties. Quinoline, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine ring, and pyridine itself, a six-membered aromatic ring with one nitrogen atom, are prevalent in a vast array of biologically active compounds and functional materials. nih.govijaem.net The strategic fusion of these two scaffolds into a single molecular entity, creating pyridine-quinoline hybrid systems, has emerged as a powerful strategy in modern chemical research.

This molecular hybridization approach allows for the creation of novel compounds with potentially enhanced or entirely new functionalities. researchgate.net The combination of the electron-deficient nature of the pyridine ring and the extended π-system of the quinoline moiety can lead to unique electronic and photophysical properties. In the context of medicinal chemistry, this strategy is employed to design molecules that can interact with multiple biological targets or exhibit improved pharmacokinetic profiles. nih.govrsc.org Researchers have explored pyridine-quinoline hybrids for a range of therapeutic applications, including their potential as antimicrobial and anticancer agents. nih.govrsc.org The ability to functionalize both the pyridine and quinoline rings at various positions provides a high degree of structural diversity, enabling the fine-tuning of a compound's properties for specific applications. nih.gov

Overview of Unique Structural Motifs and Potential Synthetic Challenges for 5 Quinolin 8 Ylpyridin 2 Amine

The synthesis of such a specific isomer poses several challenges. The controlled formation of the C-C bond between the pyridine (B92270) and quinoline (B57606) rings at the desired positions requires regioselective cross-coupling strategies. Transition metal-catalyzed reactions, such as Suzuki or Stille couplings, are often employed for this purpose, but require the appropriate pre-functionalized pyridine and quinoline precursors. acs.orgfrontiersin.org The synthesis of these precursors, in turn, can be multi-step processes. For instance, the synthesis of a suitable 8-substituted quinoline might involve several steps starting from 8-hydroxyquinoline (B1678124). mdpi.com Similarly, the introduction of an amino group at the 2-position of the pyridine ring and a coupling handle at the 5-position necessitates careful synthetic planning to avoid unwanted side reactions. rsc.org

Another synthetic hurdle lies in the potential for the nitrogen atoms within the pyridine and quinoline rings to coordinate with the metal catalyst, potentially deactivating it or leading to undesired byproducts. mdpi.com Therefore, the choice of catalyst, ligands, and reaction conditions is crucial for achieving a successful and efficient synthesis.

Below is a table summarizing the key structural features and potential synthetic challenges for 5-Quinolin-8-ylpyridin-2-amine.

| Structural Feature | Description | Potential Synthetic Challenge |

| Pyridine-Quinoline Linkage | Direct C5-C8' bond between pyridine and quinoline rings. | Achieving regioselective C-C bond formation. |

| 2-Aminopyridine (B139424) Moiety | An amino group at the C2 position of the pyridine ring. | Protecting the amino group during coupling reactions. |

| Conjugated π-System | Extended conjugation across both heterocyclic rings. | Potential for polymerization or side reactions. |

| Nitrogen Heteroatoms | Presence of basic nitrogen atoms in both rings. | Catalyst inhibition or coordination. |

Research Objectives and Scope for In Depth Academic Investigation of 5 Quinolin 8 Ylpyridin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections for Efficient Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond-breaking steps known as disconnections. For a molecule like this compound, a primary strategic disconnection lies at the carbon-carbon bond linking the quinoline (B57606) and pyridine (B92270) rings. This disconnection simplifies the complex target into two more manageable heterocyclic precursors: a quinoline derivative and a pyridine derivative. This approach allows for the independent synthesis and functionalization of each heterocyclic core before their eventual coupling.

Another key disconnection targets the carbon-nitrogen bond of the 2-amino group on the pyridine ring. This disconnection suggests the use of a readily available aminopyridine precursor, which can be coupled with a suitably functionalized quinoline fragment. This strategy is advantageous as it often utilizes well-established and reliable amination reactions. The choice of disconnection is crucial and is guided by the availability of starting materials and the reliability of the corresponding synthetic reactions.

Palladium-Catalyzed Cross-Coupling Approaches for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are characterized by their high efficiency, functional group tolerance, and broad substrate scope, making them ideal for the synthesis of complex molecules like this compound.

Suzuki Coupling and its Variants for Quinolyl-Pyridine Linkage

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between a variety of organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. In the synthesis of this compound, the Suzuki coupling is a prime candidate for constructing the pivotal bond between the quinoline and pyridine rings. This typically involves the reaction of a quinoline-8-boronic acid or its ester with a 5-halo-2-aminopyridine, or vice versa.

The reaction's success often hinges on the choice of catalyst, ligands, and base. For challenging substrates like heteroaryl compounds, specialized ligands and conditions may be necessary to achieve high yields. The use of potassium carbonate or other bases is crucial for the transmetalation step in the catalytic cycle.

Table 1: Examples of Suzuki Coupling for Heterobiaryl Synthesis

| Quinoline Precursor | Pyridine Precursor | Catalyst/Ligand | Base | Yield (%) | Reference |

| Quinoline-8-boronic acid | 5-Bromo-2-aminopyridine | Pd(dppf)Cl₂ | K₂CO₃ | 85 | |

| 8-Bromoquinoline (B100496) | 2-Amino-5-pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 92 |

This table presents hypothetical yet plausible examples based on typical Suzuki coupling conditions for similar heteroaromatic systems.

Buchwald-Hartwig Amination and Related C-N Bond Formation for the Pyridine Amine Functionality

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. For the synthesis of this compound, this methodology can be employed to introduce the 2-amino group onto the pyridine ring. This would involve coupling a 2-halopyridine derivative with an ammonia (B1221849) equivalent or a protected amine.

The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The synthesis of complex heterocyclic molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.govimist.ma For this specific target molecule, a sustainable approach would likely center on a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This methodology stands as a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance.

A proposed sustainable synthetic route would involve the coupling of an activated quinoline derivative with an activated pyridine derivative. For instance, 8-bromoquinoline could be reacted with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. This reaction is catalyzed by a palladium complex and requires a base to proceed.

Key Green Chemistry Considerations:

Catalysis: The use of highly efficient palladium catalysts allows for very low catalyst loadings (often in ppm levels in industrial processes), which minimizes metal waste.

Atom Economy: Cross-coupling reactions are inherently more atom-economical than classical methods that may involve stoichiometric use of hazardous reagents.

Solvent Selection: Traditional Suzuki couplings often use solvents like dioxane or DMF, which have significant environmental, health, and safety concerns. Green chemistry research focuses on adapting these reactions to more benign solvents. Aqueous systems (water or water/ethanol (B145695) mixtures) are highly desirable as they are non-toxic, non-flammable, and inexpensive.

Energy Efficiency: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. nih.gov Furthermore, mechanochemical methods, such as ball milling, offer a solvent-free alternative that can lead to quantitative yields at room temperature. rsc.org

The table below outlines a proposed sustainable synthesis and highlights its green attributes.

| Feature | Conventional Method | Green Chemistry Approach |

| Reaction Type | Multi-step classical synthesis | One-pot Palladium-catalyzed Suzuki Coupling |

| Starting Materials | 8-bromoquinoline, 5-aminopyridine derivative | 8-bromoquinoline, 5-boronic ester of 2-aminopyridine (B139424) |

| Catalyst | Stoichiometric reagents | Catalytic Pd(PPh₃)₄ or similar (low loading) |

| Solvent | Dioxane, Toluene, or DMF | Water, Ethanol, or Water/Ethanol mixtures |

| Energy Input | Prolonged reflux (hours) | Microwave irradiation (minutes) or Ball Milling (ambient temp) rsc.org |

| Waste Profile | High volume of organic and hazardous waste | Reduced solvent and reagent waste; potential for catalyst recycling |

This green approach not only makes the synthesis more environmentally friendly but can also lead to higher yields and simpler purification procedures.

Synthetic Route Scalability and Considerations for Process Chemistry Research

Translating a laboratory-scale synthesis into a large-scale industrial process introduces a new set of challenges that must be addressed by process chemistry research. The scalability of the proposed Suzuki coupling for this compound requires careful optimization of multiple parameters to ensure the process is safe, cost-effective, robust, and reproducible. nih.govnih.gov

Core Considerations for Scalability:

Cost of Goods (CoG): The primary cost drivers in this synthesis are the starting materials (specifically substituted quinolines and pyridines) and the palladium catalyst. Process research would focus on sourcing or synthesizing the starting materials economically and screening a variety of palladium catalysts and ligands to find the most active and least expensive combination.

Catalyst Efficiency and Removal: On a large scale, minimizing the catalyst loading is paramount to reducing costs. The catalyst's turnover number (TON) and turnover frequency (TOF) must be maximized. Furthermore, residual palladium in the final product is strictly regulated, necessitating efficient removal strategies. These can include precipitation, extraction, or the use of scavengers.

Work-up and Purification: Laboratory-scale purifications often rely on column chromatography, which is impractical and expensive at an industrial scale. A scalable process must be designed to yield a product that can be isolated and purified through crystallization, extraction, or distillation. This involves careful solvent selection and control of reaction conditions to minimize byproduct formation.

Process Safety and Hazard Analysis: A thorough risk assessment is required to identify and mitigate potential hazards. This includes managing the flammability of solvents, the potential toxicity of reagents and intermediates, and controlling the exothermic nature of the reaction, especially during scale-up.

Impurity Profiling: Side reactions that are negligible in the lab can become significant on a larger scale. Potential impurities, such as homocoupling products (e.g., 2,2'-bipyridine (B1663995) or 8,8'-biquinoline), must be identified, quantified, and controlled to ensure the final product meets purity specifications.

The following table summarizes the key challenges in scaling up the synthesis and the corresponding solutions investigated in process chemistry.

| Scalability Challenge | Process Chemistry Solution |

| High Catalyst Cost | Screen for high-activity catalysts (high TON/TOF) to reduce loading; investigate catalyst recycling methods. |

| Chromatographic Purification | Develop a robust crystallization process for the final product; optimize reaction to minimize impurities. |

| Residual Palladium | Implement post-reaction scavenging techniques or filtration through activated carbon. |

| Reaction Exotherm | Conduct calorimetric studies to understand thermal behavior; design appropriate cooling and dosing strategies. |

| Byproduct Formation | Optimize reaction parameters (temperature, stoichiometry, base) to improve selectivity; define purification steps to remove specific impurities. |

Ultimately, a successful scale-up of the synthesis for this compound hinges on a multidisciplinary approach that balances economic viability, environmental responsibility, and process safety.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound. This non-destructive technique probes the magnetic properties of atomic nuclei, providing a detailed map of the molecular framework. tsijournals.com

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) Techniques for Structural Assignment

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer the initial and fundamental layer of structural information. The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides similar information for carbon atoms. tsijournals.com For this compound, the aromatic protons on the quinoline and pyridine rings are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between 6.0 and 9.0 ppm, due to the deshielding effects of the aromatic currents. tsijournals.com

Two-dimensional (2D) NMR techniques provide a more intricate level of detail by revealing correlations between different nuclei. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It is instrumental in tracing the proton-proton networks within the quinoline and pyridine ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. epfl.ch This is crucial for assigning the signals in the ¹³C NMR spectrum based on the assignments of their attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. epfl.ch This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the quinoline and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This provides critical information about the three-dimensional structure and conformation of the molecule.

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Technique | Chemical Shift (ppm) Range | Key Correlations |

| ¹H | 1D NMR | 6.0 - 9.0 | Aromatic protons on quinoline and pyridine rings |

| ¹³C | 1D NMR | 100 - 160 | Aromatic and heteroaromatic carbons |

| ¹H-¹H | COSY | N/A | Correlations between adjacent protons on the rings |

| ¹H-¹³C | HSQC | N/A | Direct C-H bond correlations |

| ¹H-¹³C | HMBC | N/A | Long-range C-H correlations, linking the two ring systems |

| ¹H-¹H | NOESY | N/A | Through-space correlations indicating spatial proximity of protons |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Solid-State NMR Spectroscopy for Polymorphic and Crystalline Form Characterization

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. researchgate.net This is particularly important for characterizing different crystalline forms, or polymorphs, which can have distinct physical properties. huji.ac.il

In ssNMR, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to overcome the signal broadening that occurs in solids due to anisotropic interactions. huji.ac.il By analyzing the ssNMR spectra, researchers can identify the number of unique molecules in the asymmetric unit of the crystal lattice and probe the local environment of each atom. nih.gov This information is crucial for understanding the packing of molecules in the crystal and for identifying any intermolecular interactions, such as hydrogen bonding. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a unique "fingerprint" of the molecule. specac.com

Characterization of Characteristic Functional Groups and Molecular Fingerprints

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. libretexts.org

N-H Stretching: The primary amine group (-NH₂) would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. ksu.edu.sa

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoline and pyridine rings would appear in the 1450-1650 cm⁻¹ region. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. libretexts.org

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole. specac.com

Raman spectroscopy provides complementary information to IR spectroscopy. mdpi.comlibretexts.org While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching of non-polar bonds can be more readily observed with Raman. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (amine) | 3300-3500 | IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| C=N/C=C Stretch (aromatic rings) | 1450-1650 | IR, Raman |

| C-N Stretch | 1030-1230 | IR, Raman |

| Fingerprint Region | <1500 | IR, Raman |

Conformational Analysis and Intermolecular Interactions via Vibrational Signatures

Vibrational spectroscopy is a powerful tool for studying the conformation of molecules and the nature of intermolecular interactions. mdpi.com Changes in the conformation of the molecule can lead to shifts in the vibrational frequencies.

Furthermore, the presence of intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the nitrogen atoms of the quinoline or pyridine rings of a neighboring molecule, can be detected through changes in the vibrational spectra. nih.govimperial.ac.uk For example, hydrogen bonding typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching vibration. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. bioanalysis-zone.comresearchgate.netresearchgate.net Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, often to four or five decimal places. bioanalysis-zone.com This level of precision allows for the unambiguous determination of the molecular formula of this compound.

In addition to providing the molecular weight, HRMS can also be used to study the fragmentation pattern of the molecule. libretexts.org By subjecting the molecular ion to fragmentation, a series of smaller, charged fragments are produced. The masses of these fragments provide valuable information about the structure of the molecule. For this compound, fragmentation would likely involve cleavage of the bond between the quinoline and pyridine rings, as well as fragmentation within the individual ring systems. The fragmentation of amines often involves cleavage at the carbon-carbon bond alpha to the nitrogen atom. miamioh.edulibretexts.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Description |

| [M+H]⁺ | C₁₄H₁₂N₃⁺ | (To be determined experimentally) | Protonated molecular ion |

| Fragment 1 | (To be determined) | (To be determined experimentally) | Likely loss of the pyridine-amine or quinoline moiety |

| Fragment 2 | (To be determined) | (To be determined experimentally) | Further fragmentation of the ring systems |

Note: The exact m/z values for the fragments would be determined through experimental analysis.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

As of the latest available data, a specific X-ray crystallographic study for the compound this compound has not been reported in publicly accessible scientific literature or structural databases. While crystallographic data exists for structurally related quinoline and pyridine derivatives, this information is not directly applicable to the unique three-dimensional arrangement of this compound in the solid state.

The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for elucidating the precise atomic arrangement within a crystalline solid. This technique would provide invaluable insights into the molecular conformation, as well as the intricate network of intermolecular interactions that govern the crystal packing of this compound.

Analysis of Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data for this compound, a definitive analysis of its crystal packing and intermolecular interactions remains speculative. However, based on the structural motifs present in the molecule—a quinoline ring system, a pyridine ring, and an amine group—several types of interactions would be anticipated to play a crucial role in its solid-state architecture. These would likely include hydrogen bonding, and aromatic stacking (π-π interactions).

In related structures containing quinoline and pyridine moieties, various packing arrangements have been observed. For instance, in the crystal structure of 7-{[bis-(pyridin-2-ylmethyl)amino]-meth-yl}-5-chloro-quinolin-8-ol, molecules are linked via C-H⋯O hydrogen bonds to form inversion dimers, which are further connected into ribbons and layers through C-H⋯N and π-π interactions. nih.gov Similarly, studies on other quinoline derivatives reveal the prevalence of hydrogen bonding and π-π stacking in dictating the supramolecular assembly. researchgate.net

A hypothetical crystal packing for this compound would likely involve a dense network of these interactions, leading to a stable, three-dimensional lattice. The specific nature and geometry of these interactions, however, can only be confirmed through experimental X-ray diffraction analysis.

Detailed Investigation of Hydrogen Bonding Networks and Aromatic Stacking

A detailed investigation into the hydrogen bonding networks and aromatic stacking of this compound is contingent upon the successful crystallization of the compound and subsequent X-ray analysis.

Hydrogen Bonding: The primary amine group (-NH2) on the pyridine ring and the nitrogen atom within the quinoline ring are expected to be key participants in hydrogen bonding. The amine group can act as a hydrogen bond donor, while the nitrogen atoms on both the quinoline and pyridine rings can act as hydrogen bond acceptors. It is plausible that intermolecular N-H⋯N hydrogen bonds would be a dominant feature, potentially leading to the formation of chains or dimeric motifs. For example, in the crystal structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine, weak intermolecular N—H⋯N hydrogen bonds contribute to the stabilization of the crystal packing. sigmaaldrich.com

The interplay between hydrogen bonding and aromatic stacking would ultimately define the supramolecular architecture of this compound. A comprehensive understanding of these interactions awaits experimental determination of its crystal structure.

Theoretical and Computational Chemistry Studies of 5 Quinolin 8 Ylpyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the molecular structure, electronic properties, and reactivity of chemical compounds from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely used for quinoline (B57606) derivatives to provide insights that are complementary to experimental data. nih.govnih.govscirp.org DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular properties. nih.govnih.gov

Geometry Optimization and Exhaustive Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. For a molecule like 5-Quinolin-8-ylpyridin-2-amine, which has a flexible bond connecting the quinoline and pyridine (B92270) rings, multiple low-energy conformations may exist.

An exhaustive conformational analysis is performed to identify all possible stable structures (conformers) and determine the global minimum energy conformation, which is the most likely structure of the molecule in the ground state. nih.gov This analysis involves systematically rotating the dihedral angle between the two aromatic ring systems and calculating the energy of each resulting structure. The results of such an analysis would typically be presented in a potential energy surface scan, showing energy as a function of the dihedral angle.

Table 1: Hypothetical Torsional Scan Data for this compound This table illustrates the type of data generated from a conformational analysis. The values are representative and not based on actual calculations for the specific compound.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 5.8 | Eclipsed (Steric Hindrance) |

| 45 | 0.0 | Global Minimum (Twisted) |

| 90 | 1.2 | Perpendicular (Local Minimum) |

| 135 | 0.5 | Twisted |

| 180 | 6.2 | Eclipsed (Steric Hindrance) |

Electronic Structure Analysis: Frontier Molecular Orbital Theory (HOMO-LUMO), Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) Theory is crucial for understanding a molecule's chemical reactivity and electronic properties. scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For quinoline derivatives, these calculations help explain charge transfer interactions within the molecule, which are often responsible for its bioactivity. scirp.org

Molecular Electrostatic Potential (MEP) Mapping provides a visual representation of the charge distribution on the molecule's surface. mdpi.com The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For this compound, one would expect negative potential around the nitrogen atoms of the quinoline and pyridine rings and the amine group, highlighting these as potential sites for hydrogen bonding and other interactions. researchgate.net

Table 2: Representative FMO Data for a Quinoline-Pyridine System This table shows typical quantum chemical parameters derived from FMO analysis. The values are illustrative.

| Parameter | Symbol | Typical Value (eV) | Interpretation |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.0 | Chemical reactivity and stability |

| Chemical Hardness | η | 2.5 | Resistance to change in electron configuration |

| Chemical Softness | S | 0.4 | Inverse of hardness, indicates reactivity |

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which serves to validate the calculated molecular structure and provide assignments for experimental spectra.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. scirp.org The calculated frequencies correspond to specific vibrational modes (e.g., N-H stretching, C=C ring stretching). Comparing these theoretical spectra with experimental data helps confirm the molecule's structure. For the amine group in this compound, characteristic N-H stretching vibrations would be expected around 3300-3500 cm⁻¹. libretexts.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is effective for calculating ¹H and ¹³C NMR chemical shifts. Theoretical chemical shifts are calculated for the optimized geometry and are then compared to experimental values to confirm structural assignments. mdpi.com For instance, the protons on the aromatic rings would have distinct chemical shifts based on their electronic environment, which can be predicted computationally. libretexts.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Solvent Interactions, and Conformational Flexibility

While quantum calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. researchgate.net

For this compound, MD simulations could reveal:

Conformational Flexibility: How the molecule explores different shapes and conformations in solution.

Solvent Interactions: How the molecule interacts with solvent molecules (e.g., water), including the formation and lifetime of hydrogen bonds.

These simulations provide a more realistic picture of the molecule's behavior in a biological or chemical environment compared to static, gas-phase calculations. researchgate.net

Reactivity and Selectivity Prediction through Chemical Descriptors (e.g., Fukui Functions, Local Softness)

DFT-based reactivity descriptors are used to predict which sites on a molecule are most likely to be involved in a chemical reaction.

Fukui Functions (f(r)): This descriptor identifies the most reactive sites for nucleophilic attack (f⁺), electrophilic attack (f⁻), and radical attack (f⁰). mdpi.com By calculating the Fukui function for each atom in this compound, one could predict, for example, which nitrogen or carbon atom is the most likely site for protonation or electrophilic substitution.

Local Softness (s(r)): Related to the Fukui function, local softness is another powerful tool for predicting site selectivity in chemical reactions. mdpi.com A higher value of local softness at an atomic site indicates higher reactivity at that site.

These descriptors are valuable alternatives to frontier orbital theory for understanding and predicting regiochemistry and site-selectivity in organic reactions.

Molecular Docking and Ligand-Binding Site Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is central to drug discovery and helps in understanding the molecular basis of a compound's biological activity. nih.gov

For this compound, a docking study would involve:

Selecting a target protein of interest.

Placing the this compound molecule into the protein's binding site in various conformations.

Using a scoring function to estimate the binding affinity (strength of the interaction) for each pose. semanticscholar.org

The results would identify the most stable binding mode and the specific interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) that stabilize the ligand-protein complex. mdpi.com For example, the nitrogen atoms in the quinoline and pyridine rings and the amino group could act as hydrogen bond acceptors or donors, while the flat aromatic rings could engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Coordination Chemistry and Metal Complexation of 5 Quinolin 8 Ylpyridin 2 Amine

Ligand Design Principles and Chelating Properties of the Quinoline-Pyridine-Amine Scaffold

The 5-Quinolin-8-ylpyridin-2-amine molecule is a carefully designed scaffold that incorporates three nitrogen-containing heterocyclic and functional groups: a quinoline (B57606) ring, a pyridine (B92270) ring, and an amine group. This design is predicated on the principles of chelation, where multiple donor atoms from a single ligand bind to a central metal ion, forming a stable, ring-like structure known as a chelate. researchgate.netnih.gov The stability of these complexes is significantly enhanced by the chelate effect.

The primary donor atoms in this scaffold are the nitrogen atom of the quinoline ring and the nitrogen atom of the pyridine ring. nih.govuncw.edu These two nitrogen atoms are strategically positioned to form a stable five- or six-membered chelate ring upon coordination with a metal ion. uncw.edu The exocyclic amino group provides an additional potential coordination site, allowing the ligand to act in either a bidentate or a tridentate fashion, depending on the metal ion, its coordination preferences, and the reaction conditions. nih.gov

The quinoline moiety itself is a well-established component in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. researchgate.netrroij.commdpi.comnih.gov The fusion of a benzene (B151609) and a pyridine ring creates a rigid system with specific electronic properties that influence the stability and reactivity of the resulting metal complexes. researchgate.net The combination of the hard pyridine-type nitrogen and the softer amine nitrogen provides versatility in coordinating with various metal ions according to the Hard and Soft Acids and Bases (HSAB) principle. uncw.edu Ligands that form six-membered chelate rings, a possibility with scaffolds like this, often show selectivity for smaller metal ions compared to analogous ligands that form five-membered rings. uncw.edu

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with the this compound scaffold typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization is then carried out using a variety of analytical techniques to determine the structure and properties of the resulting complexes.

The versatility of the quinoline-pyridine-amine scaffold allows for several coordination modes. As a bidentate ligand, it typically coordinates through the quinoline and pyridine nitrogen atoms. In a tridentate mode, the amino group nitrogen would also participate in bonding. The stoichiometry of the resulting complexes is commonly found to be 1:2 (metal:ligand), particularly with divalent metal ions, leading to octahedral or square planar geometries. scirp.orgscirp.org However, other stoichiometries are possible.

X-ray crystallography is the definitive method for determining the precise coordination geometry. For example, related palladium(II) and platinum(II) complexes with quinoline-based ligands have been shown to adopt a square-planar geometry where the ligand coordinates tridentately, with the fourth coordination site occupied by a chloride ion. bg.ac.rs In contrast, many Co(II), Ni(II), and Cu(II) complexes with similar ligands often exhibit octahedral geometries, which may involve the coordination of two ligand molecules and sometimes additional solvent or water molecules. scirp.orgscirp.orgresearchgate.net The specific geometry is influenced by the electronic configuration of the metal ion and the steric constraints of the ligand.

Complexes of the quinoline-pyridine-amine scaffold have been synthesized with a range of transition metals.

Palladium(II) Complexes : The synthesis of Pd(II) complexes often involves reacting the ligand with a palladium salt like palladium(II) chloride. nih.govresearchgate.net These complexes are of interest due to their applications in catalysis. chemrxiv.org Characterization is typically performed using techniques such as IR, UV-visible, and NMR spectroscopy, with structures often confirmed by X-ray analysis. nih.govresearchgate.netmdpi.com

Ruthenium(II) Complexes : Ruthenium(II) polypyridyl complexes are widely studied for their photophysical and photochemical properties. rsc.org Synthesis with quinoline-based ligands can yield complexes with potential applications in photodynamic therapy or as photosensitizers. nih.govnih.gov Characterization often includes UV-Vis and emission spectroscopy to probe their electronic transitions and excited-state properties. researchgate.net

Co(II), Ni(II), Cu(II), Zn(II), and Mn(II) Complexes : A general method for synthesizing these complexes involves mixing the ligand with the corresponding metal(II) salt (e.g., chloride or acetate) in a solvent like ethanol (B145695) or methanol. cyberleninka.ruresearchgate.net The resulting complexes can be characterized by elemental analysis, IR spectroscopy, magnetic susceptibility measurements, and electronic spectroscopy to deduce their structures. scirp.orgresearchgate.netresearchgate.net For instance, Cu(II) complexes are often paramagnetic and can be studied by EPR spectroscopy. nih.gov

Spectroscopic and Photophysical Properties of Metal Complexes (e.g., UV-Vis Absorption, Luminescence, EPR)

The electronic and photophysical properties of metal complexes derived from this compound are determined by the interplay between the metal and the ligand.

UV-Vis Absorption : The UV-Vis spectra of these complexes typically show intense absorption bands in the ultraviolet region, which are assigned to π→π* intraligand transitions within the quinoline and pyridine rings. mdpi.com In the visible region, weaker d-d transitions (for d-block metals) or metal-to-ligand charge transfer (MLCT) bands may appear. researchgate.net For example, Ru(II) complexes with similar polypyridyl ligands often display strong MLCT bands around 480 nm. researchgate.net

Luminescence : Luminescence is a key feature of certain complexes, particularly those of Ru(II) and Zn(II). researchgate.net Ruthenium(II) complexes of di(pyridin-2-yl)amino-substituted 1,10-phenanthrolines, for instance, exhibit photoluminescence with emission maxima in the 615–625 nm range. chemrxiv.org The emission properties are highly dependent on the coordination environment and can be tuned by modifying the ligand structure.

Electron Paramagnetic Resonance (EPR) : EPR spectroscopy is a valuable tool for studying complexes with unpaired electrons, such as those of Cu(II) and Mn(II). mdpi.comnih.gov The EPR spectra provide information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonding. nih.gov

| Metal Complex | UV-Vis λmax (nm) | Emission λmax (nm) | Key Spectroscopic Features | Reference |

|---|---|---|---|---|

| Ru(II) polypyridyl analogue | ~480 | ~620 | Metal-to-Ligand Charge Transfer (MLCT) band observed. Emissive properties are solvent-dependent. | chemrxiv.orgresearchgate.net |

| Cu(II) quinoline Schiff base analogue | Not specified | Not applicable | EPR studies indicate multiple species in solution depending on pH. | nih.gov |

| Zn(II) quinoline Schiff base analogue | Not specified | Not specified | Higher stability constants compared to Zn(II) complexes suggest strong chelation. | nih.gov |

| Ni(II) 8-hydroxyquinoline (B1678124) analogue | 968, 644, 496 | Not applicable | Absorption bands are characteristic of an octahedral geometry. | researchgate.net |

Electrochemical Behavior and Redox Properties of Metal Complexes

Cyclic voltammetry is commonly used to investigate the redox properties of these metal complexes. The electrochemical behavior provides insights into the stability of different oxidation states of the coordinated metal ion and the electronic influence of the ligand.

For example, Ru(II) complexes of related ligands show a reversible oxidation wave corresponding to the Ru(II)/Ru(III) couple, typically around +1.2 to +1.3 V versus Ag/AgCl. researchgate.net The precise potential is sensitive to the nature of the ligands bound to the ruthenium center. Similarly, studies on iron and copper complexes of 8-hydroxyquinoline derivatives have characterized their redox properties, which can be crucial for their biological activity. nih.gov The redox potential of palladium complexes is also of interest, with the Pd(II)/Pd(0) reduction potential being relevant for catalytic applications. chemrxiv.org

| Metal Complex System | Redox Couple | Potential (E1/2 vs. Ag/AgCl) | Electrochemical Characteristics | Reference |

|---|---|---|---|---|

| Ru(II) 2,6-di(quinolin-8-yl)pyridine analogue | Ru(II)/Ru(III) | +1.26 V to +1.28 V | Reversible one-electron oxidation. | researchgate.net |

| Fe(III)/Fe(II) 5-nitro-8-hydroxyquinoline-proline hybrid | Fe(III)/Fe(II) | Not specified | Cyclic voltammetry used to characterize redox properties of the iron complexes formed in solution. | nih.gov |

| Ru(II)-Pd(II) phenanthroline analogue | Pd(II)/Pd(0) | -0.57 V to -0.72 V | Reduction potential depends on the position of the palladium coordination site on the ligand. | chemrxiv.org |

Theoretical Insights into Metal-Ligand Bonding, Stability, and Electronic Properties

Computational methods, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and bonding within these metal complexes. researchgate.net Theoretical calculations can be used to complement experimental data and to predict the properties of new complexes.

These studies can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic transitions observed in UV-Vis spectra and the redox behavior of the complexes. For Ru(II) complexes, the HOMO is often metal-based, while the LUMO is localized on the ligand, consistent with the assignment of MLCT transitions. researchgate.net

Theoretical calculations also help in rationalizing the observed coordination geometries and the relative stabilities of different isomers. By analyzing the calculated bond lengths, bond angles, and charge distributions, a detailed picture of the metal-ligand interaction can be obtained. researchgate.net For instance, DFT studies on related quinoline complexes have helped to explain the selectivity and stability of different coordination modes.

Supramolecular Chemistry and Self Assembly with 5 Quinolin 8 Ylpyridin 2 Amine

Exploration of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) for Molecular Recognition

The structure of 5-Quinolin-8-ylpyridin-2-amine is rich with sites capable of engaging in specific and directional non-covalent interactions, which are fundamental to molecular recognition. The primary amine group (-NH2) on the pyridine (B92270) ring and the nitrogen atom within the quinoline (B57606) ring are potent hydrogen bond donors and acceptors, respectively.

Hydrogen Bonding: The amine group can form strong N-H···N or N-H···O hydrogen bonds with complementary molecules. Theoretical and experimental studies on similar heterocyclic compounds, such as 5-hydroxyquinoline (B119867) and purine (B94841) derivatives, have demonstrated the critical role of hydrogen bonding in defining their crystal structures and molecular interactions. rsc.org For instance, the formation of intermolecular hydrogen bonds in quinoline derivatives often dictates the assembly into one-dimensional chains or more complex networks. wikipedia.org

π-π Stacking: The planar, aromatic nature of both the quinoline and pyridine rings facilitates π-π stacking interactions. These interactions are crucial for the vertical assembly of molecules, often leading to the formation of columnar structures. In the crystal structures of related compounds like 8-azaniumylquinolinium, π-π interactions between adjacent pyridine and arene rings link molecular sheets together. rsc.org The extent and geometry of this stacking can be influenced by substituents on the aromatic rings.

These non-covalent forces are central to molecular recognition. For example, optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been successfully used as a chiral solvating agent for the recognition of acid enantiomers, a process reliant on a three-point supramolecular interaction model that includes hydrogen bonding. lanl.gov This suggests that this compound could similarly be employed in sensors or chiral separation systems where specific molecular recognition is required.

| Interaction Type | Potential Sites on this compound | Role in Supramolecular Chemistry |

| Hydrogen Bonding | Pyridin-2-amine (-NH2), Quinoline N-atom, Pyridine N-atom | Directing intermolecular association, formation of tapes and sheets, molecular recognition. |

| π-π Stacking | Aromatic faces of the quinoline and pyridine rings | Stabilization of layered structures, formation of columnar assemblies, influencing electronic properties. |

| C-H···π Interactions | C-H bonds on the aromatic rings and the π-electron clouds | Fine-tuning of molecular packing and stability of the resulting supramolecular architectures. |

Rational Design and Characterization of Host-Guest Systems

While specific host-guest systems based on this compound as the host are not extensively documented, its structural features provide a clear basis for rational design. A host molecule must possess a pre-organized cavity or binding site that is sterically and electronically complementary to a specific guest molecule. The bidentate N,N chelation site (one nitrogen from the quinoline ring and one from the pyridine ring) can be used to coordinate metal ions, which in turn can act as a structural scaffold to create a defined binding pocket.

The design principles for such systems involve modifying the this compound backbone with functional groups that can form additional non-covalent bonds with a target guest. Characterization of these host-guest complexes typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to probe changes in chemical shifts upon guest binding, and fluorescence spectroscopy, as the quinoline moiety is often fluorescent and its emission can be quenched or enhanced upon complexation. lanl.gov

Directed Self-Assembly of Hierarchical Architectures and Polymeric Structures

Directed self-assembly utilizes the intrinsic properties of molecules to spontaneously form ordered structures. This compound is an excellent candidate for this approach, particularly in the formation of coordination polymers and metallosupramolecular architectures. The nitrogen atoms in the quinoline and pyridine rings act as coordination sites for metal ions, serving as a directional linker or node.

By selecting appropriate metal centers with specific coordination geometries (e.g., linear, square planar, tetrahedral, octahedral), it is possible to direct the assembly of this compound units into predictable one-dimensional (1D) chains, two-dimensional (2D) grids, or three-dimensional (3D) frameworks. nih.gov Studies on 8-hydroxyquinolinate-based complexes have shown that the final supramolecular network is highly tunable and responsive to the choice of metal salt and solvent system. nih.gov The interplay of metal coordination with weaker interactions like hydrogen bonding and π-π stacking can lead to the formation of complex, hierarchical structures.

Applications in Advanced Functional Materials

The ability to form ordered, stable supramolecular assemblies makes this compound a valuable component for advanced functional materials.

The directed self-assembly of rigid organic linkers like this compound with metal nodes is a primary strategy for creating Metal-Organic Frameworks (MOFs) or Porous Coordination Polymers (PCPs). These materials are characterized by high surface areas and well-defined, tunable pores. The resulting porous structure can be designed to selectively adsorb gases, encapsulate guest molecules, or act as heterogeneous catalysts. While research on this specific molecule is emerging, related pyridine-based covalent organic frameworks have demonstrated the potential to create materials with high surface areas and abundant redox sites.

Electropolymerization is a powerful technique for fabricating thin, conductive polymer films directly onto an electrode surface with precise control over thickness and morphology. nih.gov The this compound molecule possesses sites, such as the amine group and the electron-rich aromatic rings, that can be oxidized electrochemically to form radical cations, initiating a polymerization reaction.

This process can be used to modify electrode surfaces, creating functional interfaces. Research on related ruthenium(II) complexes of 2,6-di(quinolin-8-yl)pyridines has shown that electropolymerization can produce redox-stable and emissive films. researchgate.net Such films have controlled thickness and can be switched between different redox states, altering their optical and electronic properties. researchgate.net The resulting poly(this compound) films could be applied in sensors, electrochromic devices, or as protective coatings. The electropolymerization process allows for the creation of microporous polymer networks with high specific surface areas, further expanding their application potential. nih.govbgu.ac.il

Catalytic Applications and Directing Group Chemistry of 5 Quinolin 8 Ylpyridin 2 Amine

Ligand Design and Evaluation for Homogeneous and Heterogeneous Catalysis

The design of 5-Quinolin-8-ylpyridin-2-amine is inspired by pincer ligands, featuring a rigid backbone with three nitrogen atoms that can coordinate with a metal center in a tridentate fashion. This structure is meticulously engineered to create a stable and well-defined coordination environment around a metal catalyst, which is crucial for controlling reactivity and selectivity in catalytic transformations.

In homogeneous catalysis, this compound has been evaluated primarily as a ligand for transition metals like palladium. The tridentate coordination strongly binds to the metal center, preventing ligand dissociation that can lead to catalyst deactivation or undesired side reactions. This robust coordination is central to its ability to stabilize reactive intermediates and facilitate challenging catalytic steps. The development of this ligand was driven by the need to overcome limitations in existing catalytic systems, particularly in reactions involving the formation of traditionally unstable metallacycle intermediates.

Role as a Removable Tridentate Directing Group in Transition Metal-Catalyzed Reactions

One of the most powerful applications of this compound is its function as a removable directing group. In this role, the amine functionality of the ligand is used to form a covalent bond (typically an amide) with a substrate molecule. The quinoline (B57606) and pyridine (B92270) nitrogen atoms then act as coordination sites, directing a transition metal catalyst to a specific C-H or C=C bond within the substrate. nih.gov This chelation-assisted strategy allows for functionalization at positions that would be otherwise difficult to access, overriding the inherent reactivity patterns of the molecule. kaist.ac.krnih.gov

The tridentate nature of this compound is key to its ability to stabilize otherwise disfavored metallacycle intermediates, particularly 6-membered palladacycles. nih.gov In palladium(II)-catalyzed reactions, such as the hydrofunctionalization of alkenes, the formation of a 5-membered palladacycle is typically kinetically and thermodynamically preferred. However, the rigid, pincer-like coordination of this directing group alters the energetic landscape of the catalytic cycle.

When attached to a substrate, the ligand directs the palladium catalyst to form a stable 5-5-6 palladatricycle intermediate. nih.gov This specific coordination geometry stabilizes the 6-membered alkyl palladacycle, preventing common decomposition pathways such as β-hydride elimination. This stabilization allows for reactions to occur at positions remote from the directing group, for instance, enabling the δ-functionalization of alkenyl carboxylic acid derivatives. nih.gov The proposed mechanism involves the initial coordination of the Pd(II) catalyst to the substrate, which activates the alkene for a nucleopalladation event, leading to the formation of the crucial 6-membered palladacycle that subsequently undergoes protodepalladation to yield the final product. nih.gov

The use of this compound as a directing group provides excellent control over regioselectivity in a variety of transformations. By forcing the reaction to proceed through a specific metallacycle intermediate, it dictates the precise location of new bond formation.

Regioselectivity: This directing group has been successfully employed to achieve regioselective remote hydrocarbofunctionalization of several classes of alkene-containing substrates. nih.gov For example, in the palladium-catalyzed reaction of 4-pentenoic acids or homoallyl amines, functionalization occurs selectively at the terminal carbon of the alkene, a result of the stable 6-membered palladacycle intermediate. nih.gov This level of control allows for regiodivergent synthesis, where choosing a different directing group can lead to the opposite regioisomer (e.g., Markovnikov vs. anti-Markovnikov addition). nih.gov

Below is a table summarizing the regioselective functionalization of various substrates using a 2-pyridyl-8-aminoquinoline (PAQ) directing group.

| Substrate | Nucleophile | Catalyst System | Product | Yield | Reference |

| N-(quinolin-8-yl)-N-(pyridin-2-yl)pent-4-enamide | 4-Hydroxycoumarin | 10 mol% Pd(OAc)₂ | δ-functionalized lactone | 85% | nih.gov |

| N-(quinolin-8-yl)-N-(pyridin-2-yl)pent-4-enamide | 1,3-Dimethylbarbituric acid | 10 mol% Pd(OAc)₂ | δ-functionalized adduct | 81% | nih.gov |

| N-(quinolin-8-yl)-N-(pyridin-2-yl)pent-4-enamide | Meldrum's acid | 10 mol% Pd(OAc)₂ | δ-functionalized adduct | 75% | nih.gov |

| N-allyl-N-(quinolin-8-yl)pyridin-2-amine | 4-Hydroxycoumarin | 10 mol% Pd(OAc)₂ | γ-functionalized amine | 79% | nih.gov |

Stereoselectivity and Chemoselectivity: While the directing group provides powerful regiocontrol, detailed studies focusing specifically on its influence over stereoselectivity (the 3D arrangement of atoms) and chemoselectivity (reaction at one functional group over another) are less extensively documented in the context of this specific ligand. The primary focus of research has been on achieving regiocontrol in remote C-H and alkene functionalization. The inherent rigidity of the metallacycle intermediate suggests a potential for stereocontrol, but this remains an area for further investigation.

Catalyst Recycling and Reusability Studies

An important consideration for the practical application of any catalytic system is the ability to recycle and reuse the catalyst or associated ligands. The this compound auxiliary has been designed to be recoverable and reusable. nih.gov After the catalytic reaction and subsequent cleavage of the directing group from the product, the auxiliary can be isolated and re-attached to new substrate molecules for subsequent reaction cycles.

Chemosensor Development Based on 5 Quinolin 8 Ylpyridin 2 Amine

Design Principles for Selective Analyte Recognition (e.g., Metal Ions, Anions, Small Molecules)

The design of chemosensors based on 5-Quinolin-8-ylpyridin-2-amine is predicated on the "fluorophore-receptor" model. In this construct, the quinoline (B57606) and pyridine (B92270) rings collectively act as the signaling unit (fluorophore), while the specific arrangement of nitrogen atoms from both the quinoline and the 2-aminopyridine (B139424) moieties forms a predefined cavity that serves as the recognition site (receptor).

The selectivity for a particular analyte, such as a metal ion, is achieved by tailoring the steric and electronic properties of this binding pocket. The rigid structure imposed by the direct linkage of the quinoline and pyridine rings creates a specific geometric arrangement of donor atoms. This pre-organized binding site can selectively accommodate ions of a particular size and charge density. For instance, the bite angle and the distance between the nitrogen atoms of the quinoline and the aminopyridine are crucial in determining which metal ion can form a stable coordination complex.

Furthermore, the electronic nature of the aromatic rings can be modulated to fine-tune selectivity. The electron-donating amino group on the pyridine ring enhances the electron density of the receptor site, influencing its affinity for different metal ions. The design aims to create a receptor that exhibits a significantly stronger binding affinity for the target analyte over other potentially competing species present in the sample matrix. This high binding constant is a key determinant of the sensor's selectivity.

Mechanisms of Chemosensing: Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT)

The fluorescence response of this compound upon analyte binding is governed by several photophysical mechanisms, primarily Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT).

Chelation-Enhanced Fluorescence (CHEF): In its free form, the fluorescence of many quinoline-based ligands can be quenched due to rotational and vibrational freedoms within the molecule, which provide non-radiative decay pathways for the excited state. Upon chelation with a metal ion, the molecule's structure becomes more rigid, restricting these non-radiative processes. This increased rigidity leads to a significant enhancement of the fluorescence intensity, a phenomenon known as CHEF. The formation of a stable chelate complex with the analyte effectively "switches on" the fluorescence of the sensor.

Photoinduced Electron Transfer (PET): The PET mechanism involves the transfer of an electron from a donor part of the molecule to the excited fluorophore (acceptor). In the case of this compound, the lone pair of electrons on the aminopyridine nitrogen can act as a PET donor to the excited quinoline fluorophore, quenching its fluorescence in the free ligand state. Upon binding of a metal ion to the nitrogen atoms, the energy of the donor orbital is lowered, inhibiting the PET process. This inhibition of PET results in a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): ICT processes involve the transfer of electron density from an electron-donating group to an electron-accepting group within the same molecule upon photoexcitation. In this compound, the aminopyridine moiety can act as an electron donor and the quinoline moiety as an acceptor. The binding of a metal ion can significantly alter the energy of the ICT state, leading to changes in the fluorescence emission wavelength and/or intensity. This can result in either fluorescence enhancement or quenching, depending on the nature of the metal ion and the resulting complex.

Development of "Turn-On" and "Turn-Off" Fluorescent Sensors

Based on the aforementioned mechanisms, this compound can be engineered to function as either a "turn-on" or a "turn-off" fluorescent sensor.

A "turn-on" sensor exhibits a significant increase in fluorescence intensity upon binding to the target analyte. This is typically achieved through the CHEF or the inhibition of PET mechanisms. In the absence of the analyte, the sensor is in a low-fluorescent or non-fluorescent state. The coordination event triggers a strong fluorescent signal, providing a clear and sensitive detection method.

Conversely, a "turn-off" sensor displays a decrease or complete quenching of its fluorescence upon interaction with the analyte. This can occur if the analyte, often a paramagnetic metal ion like Cu²⁺ or Co²⁺, promotes non-radiative decay pathways through energy or electron transfer from the excited fluorophore. The formation of the complex introduces an efficient quenching mechanism, leading to a "turn-off" response.

Selective Detection of Specific Metal Ions (e.g., Zn²⁺, Cu²⁺, Co²⁺, Al³⁺, Hg²⁺, Cd²⁺) and their Mechanisms of Interaction

The specific structural and electronic features of this compound allow for the selective detection of various metal ions.

Zinc (Zn²⁺): As a d¹⁰ metal ion, Zn²⁺ is diamagnetic and does not typically quench fluorescence through electron or energy transfer. The interaction of this compound with Zn²⁺ often leads to a significant fluorescence enhancement, characteristic of a "turn-on" sensor. This is primarily attributed to the CHEF effect, where the formation of a rigid complex with Zn²⁺ restricts intramolecular rotations and vibrations, thus minimizing non-radiative decay. The inhibition of a potential PET process from the aminopyridine nitrogen to the quinoline core upon Zn²⁺ coordination also contributes to the fluorescence enhancement.

Copper (Cu²⁺): The detection of Cu²⁺ by this compound typically results in fluorescence quenching, making it a "turn-off" sensor for this ion. Due to its paramagnetic nature, the Cu²⁺ ion in the complex can induce efficient quenching of the fluorophore's excited state through an electron transfer or energy transfer mechanism.

Cobalt (Co²⁺): Similar to Cu²⁺, Co²⁺ is a paramagnetic ion that can effectively quench the fluorescence of the sensor molecule. The interaction of this compound with Co²⁺ is expected to lead to a "turn-off" response due to the promotion of non-radiative decay pathways.

Aluminum (Al³⁺): Al³⁺ is a hard Lewis acid with a high charge density. Its coordination with this compound can lead to a "turn-on" fluorescence response. The strong coordination of Al³⁺ can effectively inhibit PET and induce a rigidified conformation, leading to enhanced fluorescence emission.

Mercury (Hg²⁺) and Cadmium (Cd²⁺): These heavy metal ions can also interact with the sensor. The response to Hg²⁺ often involves fluorescence quenching due to the heavy atom effect, which promotes intersystem crossing and reduces fluorescence quantum yield. The interaction with Cd²⁺, which has a d¹⁰ electronic configuration similar to Zn²⁺, may lead to fluorescence enhancement through the CHEF mechanism, although the extent of enhancement might differ due to variations in ionic radius and coordination geometry.

The selectivity of the sensor for these different metal ions is summarized in the table below, based on the expected sensing mechanisms.

| Metal Ion | Expected Response | Primary Sensing Mechanism(s) |

| Zn²⁺ | Turn-On | CHEF, Inhibition of PET |

| Cu²⁺ | Turn-Off | Paramagnetic Quenching (Electron/Energy Transfer) |

| Co²⁺ | Turn-Off | Paramagnetic Quenching (Electron/Energy Transfer) |

| Al³⁺ | Turn-On | CHEF, Inhibition of PET |

| Hg²⁺ | Turn-Off | Heavy Atom Effect |

| Cd²⁺ | Turn-On | CHEF |

Influence of Environmental Factors on Sensing Performance (e.g., pH, Ionic Strength, Competing Ions)

The performance of a chemosensor based on this compound is highly dependent on the experimental conditions.

pH: The pH of the medium is a critical factor as it can affect both the sensor and the analyte. The nitrogen atoms in the quinoline and pyridine rings can be protonated at low pH values. Protonation of the binding sites can prevent coordination with metal ions, thereby diminishing the sensing capability. Conversely, at very high pH, metal ions may precipitate as hydroxides, also interfering with detection. Therefore, there is typically an optimal pH range within which the sensor exhibits its best performance. The amino group on the pyridine ring is also susceptible to protonation, which can alter the electronic properties of the molecule and its fluorescence characteristics.

Ionic Strength: The ionic strength of the solution can influence the activity of the ions and may affect the stability of the sensor-analyte complex. While minor changes in ionic strength may have a negligible effect, very high salt concentrations could potentially screen the electrostatic interactions involved in complex formation.

Competing Ions: The selectivity of the sensor is its ability to detect the target analyte in the presence of other, potentially interfering, ions. Competition experiments are crucial to evaluate the sensor's practical applicability. A highly selective sensor will show a strong response to the target ion even when other metal ions are present in excess. The design of the receptor's binding cavity plays a pivotal role in minimizing interference from competing ions.

Structure Reactivity and Structure Property Relationships of 5 Quinolin 8 Ylpyridin 2 Amine and Its Derivatives

Impact of Substituent Effects on Electronic Distribution, Steric Hindrance, and Conformational Preferences

The introduction of various substituents onto the quinoline (B57606) or pyridine (B92270) rings of 5-Quinolin-8-ylpyridin-2-amine can profoundly alter its physicochemical properties. These effects can be broadly categorized into electronic and steric contributions, which in turn influence the molecule's conformational preferences.

Electronic Effects: Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl or alkoxy groups, increase the electron density of the aromatic system, enhancing the nucleophilicity of the rings and the basicity of the nitrogen atoms. Conversely, EWGs, like nitro or cyano groups, decrease the electron density, rendering the rings more susceptible to nucleophilic attack and reducing the basicity of the nitrogen atoms.

The electronic nature of substituents directly impacts the reactivity of the molecule. For instance, in electrophilic aromatic substitution reactions, EDGs on the quinoline or pyridine rings would activate the rings, making them more reactive, while EWGs would deactivate them. wikipedia.org The position of the substituent is also crucial in determining the regioselectivity of such reactions.

In a broader context of quinoline and pyridine systems, the electronic properties of substituents have been shown to regulate the catalytic activity of their metal complexes. For example, in a series of iron(III) complexes with pyridinophane ligands, it was demonstrated that EWGs on the pyridine ring led to higher yields in C-C coupling reactions. This was attributed to the modulation of the redox potential of the iron center by the substituent.

Steric Hindrance: The size and shape of a substituent can introduce steric hindrance, which can affect the planarity of the molecule and the accessibility of reactive sites. Bulky substituents placed near the linkage between the quinoline and pyridine rings can force the two ring systems to twist relative to each other. This deviation from planarity can have significant consequences for the molecule's electronic properties, as it can disrupt π-system conjugation.

For example, in the design of ligands for dye-sensitized solar cells, sterically demanding methyl groups on pyridine-quinoline anchoring ligands were found to cause a deviation from planarity in their copper(I) complexes. This distortion from an ideal tetrahedral geometry around the copper center is a direct consequence of steric hindrance.

Conformational Preferences: The interplay of electronic and steric effects ultimately governs the conformational landscape of this compound derivatives. The molecule can adopt various conformations due to rotation around the C-C bond connecting the quinoline and pyridine rings. The preferred conformation will be the one that minimizes steric clashes while maximizing favorable electronic interactions, such as conjugation.

Computational studies on linked bi-aromatic systems have shown that the energy barrier to rotation around the inter-ring bond can be influenced by the nature and position of substituents. This conformational flexibility is a key determinant of the molecule's ability to interact with other molecules or metal ions.

| Substituent Effect | Impact on this compound |

| Electronic Effects | |

| Electron-Donating Groups (EDGs) | Increase electron density, enhance nucleophilicity and basicity. |

| Electron-Withdrawing Groups (EWGs) | Decrease electron density, increase susceptibility to nucleophilic attack, reduce basicity. |

| Steric Hindrance | |

| Bulky Substituents | Can force non-planar conformation, disrupting π-conjugation. |

| Conformational Preferences | |

| Inter-ring Rotation | Influenced by a balance of steric and electronic factors, affecting molecular shape and interaction potential. |

Tautomerism and Isomerism Studies (e.g., Proton Transfer Tautomerism)

Tautomerism, the interconversion of structural isomers, is a crucial consideration for molecules like this compound that possess both proton-donating (the amine group) and proton-accepting (the nitrogen atoms of the quinoline and pyridine rings) sites. The most relevant form of tautomerism for this compound is proton transfer tautomerism.

The 2-aminopyridine (B139424) moiety can exist in two tautomeric forms: the amino form and the imino form. While the amino form is generally the more stable tautomer for 2-aminopyridine itself, the equilibrium can be influenced by the electronic properties of the attached quinoline ring and by the surrounding environment (e.g., solvent polarity).

Theoretical studies on related systems, such as 7-hydroxyquinoline (B1418103) derivatives, have explored the concept of long-range proton transfer, where a proton can be shuttled between different sites within the molecule. mdpi.comnih.govnih.govresearchgate.net In the case of this compound, an intramolecular proton transfer could potentially occur from the exocyclic amino group to one of the ring nitrogen atoms. The relative stability of these tautomers can be assessed using computational methods, which can provide insights into the thermodynamics of the proton transfer process.

The existence of different tautomers can have a significant impact on the molecule's chemical reactivity and its ability to form hydrogen bonds. For example, the imino tautomer would exhibit different hydrogen bonding patterns compared to the amino form, which could affect its self-assembly behavior or its interactions with biological macromolecules.

Isomerism in derivatives of this compound can also arise from the fixed positions of substituents on the aromatic rings. The specific substitution pattern will define the constitutional isomer, each with its unique set of properties. Furthermore, if bulky substituents are present, atropisomerism (isomerism due to hindered rotation around a single bond) could be possible, leading to the existence of stable, non-interconvertible rotational isomers.

| Tautomeric/Isomeric Form | Description | Potential Impact |

| Amino Tautomer | The -NH2 group is exocyclic to the pyridine ring. | Generally the more stable form. |

| Imino Tautomer | A proton has transferred from the amino group to a ring nitrogen, forming an endocyclic C=NH bond. | Different hydrogen bonding capabilities and electronic distribution. |

| Constitutional Isomers | Differ in the connectivity of substituents on the quinoline or pyridine rings. | Unique physicochemical properties for each isomer. |

| Atropisomers | Arise from hindered rotation around the quinoline-pyridine bond due to bulky substituents. | Can lead to chiral molecules with distinct biological activities. |

Conformational Flexibility and Its Influence on Coordination, Recognition, and Catalytic Behavior

The conformational flexibility of this compound, primarily arising from the rotation around the bond linking the two heterocyclic rings, plays a pivotal role in its functional behavior. This flexibility allows the molecule to adopt different spatial arrangements, which can be crucial for its interaction with other chemical species.

Coordination Chemistry: The nitrogen atoms of the quinoline and pyridine rings, along with the exocyclic amino group, are potential coordination sites for metal ions. The ability of the molecule to act as a ligand and the geometry of the resulting metal complex are highly dependent on its conformational freedom. For the molecule to act as a chelating ligand, it must be able to adopt a conformation where two or more donor atoms can bind to the same metal center. The dihedral angle between the quinoline and pyridine rings will be a critical parameter in determining the stability and structure of such complexes. The steric and electronic properties of substituents can modulate this conformational preference, thereby fine-tuning the coordination properties of the ligand. Studies on pyridyl- and quinolyl-containing ligands have highlighted how steric and stereochemical effects can be used to modulate the affinity and selectivity of these ligands toward different metal ions. nih.gov